8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine 8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
Brand Name: Vulcanchem
CAS No.: 1172341-29-5
VCID: VC3245471
InChI: InChI=1S/C7H6BrN3/c1-5-2-3-6(8)7-9-4-10-11(5)7/h2-4H,1H3
SMILES: CC1=CC=C(C2=NC=NN12)Br
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol

8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

CAS No.: 1172341-29-5

Cat. No.: VC3245471

Molecular Formula: C7H6BrN3

Molecular Weight: 212.05 g/mol

* For research use only. Not for human or veterinary use.

8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine - 1172341-29-5

Specification

CAS No. 1172341-29-5
Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
IUPAC Name 8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
Standard InChI InChI=1S/C7H6BrN3/c1-5-2-3-6(8)7-9-4-10-11(5)7/h2-4H,1H3
Standard InChI Key GJYMVROKAQXEKG-UHFFFAOYSA-N
SMILES CC1=CC=C(C2=NC=NN12)Br
Canonical SMILES CC1=CC=C(C2=NC=NN12)Br

Introduction

Chemical Structure and Properties

Structural Characteristics

8-Bromo-5-methyl- triazolo[1,5-a]pyridine features a bicyclic system with a 1,2,4-triazole ring fused to a pyridine ring in a [1,5-a] connectivity pattern. The compound contains a bromine substituent at the 8-position and a methyl group at the 5-position, both of which contribute to its unique chemical and biological properties.

The molecular formula of 8-bromo-5-methyl- triazolo[1,5-a]pyridine is C7H6BrN3, with a molecular weight of approximately 212.05 g/mol, similar to related triazolopyridine derivatives. The structure combines the nitrogen-rich triazole heterocycle with the versatile pyridine ring, creating a scaffold with multiple reactive sites and potential binding interactions.

Physical and Chemical Properties

Based on the properties of similar triazolopyridine compounds, 8-bromo-5-methyl-[1, triazolo[1,5-a]pyridine is expected to exhibit the following properties:

PropertyCharacteristic
Physical stateCrystalline solid
SolubilityModerately soluble in organic solvents (ethanol, acetonitrile); limited water solubility
StabilityRelatively stable under standard conditions
ReactivityReactive bromine at 8-position suitable for cross-coupling reactions
Functional groupsBromine (leaving group), methyl (electron-donating)

The presence of the bromine atom at the 8-position makes this compound particularly valuable for further synthetic transformations through various methodologies, including Suzuki-Miyaura, Stille, or Buchwald-Hartwig coupling reactions .

Synthesis Methods

General Synthetic Approaches

The synthesis of 8-bromo-5-methyl- triazolo[1,5-a]pyridine typically involves multi-step procedures that include cyclization, substitution, and functionalization steps. Several approaches have been developed for the synthesis of triazolopyridine derivatives that could be adapted for this specific compound.

Optimization of Reaction Conditions

Research on similar compounds has demonstrated that the yield and selectivity of these synthetic routes can be significantly affected by various reaction parameters. Table 1 summarizes the effect of reaction conditions on the yield of similar triazolopyridine derivatives:

EntryMolar Equiv. AcidAtmospherePercent Yield
1(HOAc) 2Air34
2(HOAc) 4Air52
3(HOAc) 6Air74
4(HOAc) 6O₂94
5(HOAc) 6Ar6
6(p-TSA) 1O₂39
7(p-TSA) 2O₂41
8(TFA) 1O₂48
9(TFA) 2O₂55

These findings indicate that optimal conditions for synthesizing triazolopyridine derivatives involve the use of acetic acid (6 equiv) under an oxygen atmosphere, which yields the desired products in up to 94% yield .

Mechanistic Considerations

The mechanism for the formation of triazolo[1,5-a]pyridine derivatives like 8-bromo-5-methyl- triazolo[1,5-a]pyridine typically involves several key steps:

  • Nucleophilic addition of the enol form of a β-dicarbonyl compound to the N-amino-2-iminopyridine

  • Oxidative dehydrogenation via reaction with molecular oxygen

  • Intramolecular cyclization

  • Dehydration to form the triazolopyridine core structure

This mechanism provides a foundation for understanding the reactivity patterns of these compounds and for developing more efficient synthetic strategies.

Biological Activity and Applications

Pharmaceutical Applications

8-Bromo-5-methyl- triazolo[1,5-a]pyridine and related derivatives have demonstrated significant potential in pharmaceutical development. Based on research with structurally similar compounds, this molecule may exhibit the following activities:

Neurological Applications

The triazolo[1,5-a]pyridine scaffold has been utilized in the development of compounds targeting neurological disorders. The 8-bromo-5-methyl derivative likely serves as a key intermediate in the synthesis of pharmaceuticals aimed at enhancing drug efficacy and specificity for neurological conditions .

Antimicrobial Activity

Studies have shown that derivatives of triazolopyridines possess antibacterial properties against various bacterial strains. The presence of bromine at the 8-position and methyl at the 5-position may influence the compound's interaction with bacterial targets, potentially enhancing its antimicrobial efficacy.

Enzyme Inhibition and Receptor Binding

Researchers utilize triazolopyridine compounds in studies related to enzyme inhibition and receptor binding. These investigations contribute to the understanding of various biological processes and provide insights for the development of targeted therapeutics .

Agricultural Applications

In the field of agricultural chemistry, bromo-substituted triazolopyridine derivatives have found applications in:

  • Formulation of agrochemicals for effective pest control

  • Development of crop protection agents with improved properties

  • Enhancement of agricultural productivity through targeted interventions

The 8-bromo-5-methyl- triazolo[1,5-a]pyridine may contribute to the development of more effective and environmentally friendly agrochemicals.

Material Science Applications

Beyond biological applications, triazolopyridine derivatives like 8-bromo-5-methyl- triazolo[1,5-a]pyridine have shown potential in material science for:

  • Development of advanced polymers with enhanced properties

  • Creation of durable coatings with specific characteristics

  • Production of materials with improved resistance to environmental factors

Analytical Applications

Similar to related compounds, 8-bromo-5-methyl- triazolo[1,5-a]pyridine could serve as a reagent in analytical methods, aiding in:

  • Detection of specific chemical substances

  • Quantification of analytes in complex mixtures

  • Quality control processes across various industries

Research Findings and Development

Structure-Activity Relationship Studies

Research on triazolopyridine derivatives has focused on establishing structure-activity relationships (SAR) to understand how structural modifications affect biological activity. For 8-bromo-5-methyl- triazolo[1,5-a]pyridine, several key structural features influence its activity profile:

Structural FeatureImpact on Activity
Bromine at 8-positionEnhances reactivity; serves as a site for further functionalization
Methyl at 5-positionModifies electronic properties; may influence binding interactions
[1,5-a] connectivityDetermines the spatial arrangement of nitrogen atoms; affects binding specificity

These SAR studies provide valuable guidance for the rational design of more effective derivatives tailored for specific applications.

Synthetic Modifications and Derivatization

The presence of a bromine atom at the 8-position makes 8-bromo-5-methyl- triazolo[1,5-a]pyridine an excellent starting material for further synthetic modifications. Common transformations include:

  • Cross-coupling reactions to introduce various carbon-based substituents

  • Nucleophilic substitution reactions to replace bromine with other functional groups

  • Metal-catalyzed functionalization to create more complex derivatives

Comparison with Related Compounds

To better understand the properties and potential applications of 8-bromo-5-methyl- triazolo[1,5-a]pyridine, it is valuable to compare it with related compounds:

Table 2: Comparison of Related Triazolopyridine Derivatives

CompoundMolecular FormulaMolecular WeightKey Structural FeaturesPrimary Applications
8-Bromo-5-methyl- triazolo[1,5-a]pyridineC7H6BrN3212.05 g/molBromine at 8-position, Methyl at 5-position, [1,5-a] connectivityPharmaceutical intermediates, Agricultural chemistry
8-Bromo triazolo[1,5-a]pyridineC6H4BrN3198.02 g/molBromine at 8-position, No methyl group, [1,5-a] connectivityPharmaceutical development, Agricultural chemistry, Material science
8-Bromo-5-methyl- triazolo[4,3-a]pyridineC7H6BrN3212.05 g/molBromine at 8-position, Methyl at 5-position, [4,3-a] connectivityMedicinal chemistry, Biological research

This comparison highlights the structural similarities and differences between these compounds, which influence their reactivity, biological activity, and potential applications.

Recent Advances and Future Directions

Synthetic Methodology Improvements

Recent research has focused on developing more efficient synthetic routes for triazolopyridine derivatives, with particular emphasis on:

Emerging Applications

New applications for 8-bromo-5-methyl- triazolo[1,5-a]pyridine and related compounds continue to emerge, particularly in:

  • Development of targeted therapeutics for specific diseases

  • Creation of functional materials with tailored properties

  • Design of selective agrochemicals with improved environmental profiles

Future Research Directions

Future research on 8-bromo-5-methyl- triazolo[1,5-a]pyridine may focus on:

  • Detailed investigation of its biological activity against various targets

  • Development of more selective and efficient synthetic routes

  • Exploration of novel applications in emerging fields such as nanotechnology

  • Computational studies to predict and optimize its properties for specific applications

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